

Application Notes and Protocols: (Iodomethyl)cyclobutane in the Development of Kinase Inhibitors

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Compound of Interest

Compound Name: (Iodomethyl)cyclobutane

Cat. No.: B096553

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclobutane moieties, potentially derived from **(iodomethyl)cyclobutane**, in the design and synthesis of potent and selective kinase inhibitors. The focus is on the Janus kinase (JAK) family of enzymes, which are critical mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases. The unique structural properties of the cyclobutane ring, such as its conformational rigidity and metabolic stability, make it an attractive scaffold in modern medicinal chemistry.[1][2]

A prime example of a successful kinase inhibitor featuring a cyclobutane core is Abrocitinib (PF-04965842), a selective JAK1 inhibitor approved for the treatment of atopic dermatitis.[3] The cyclobutane unit in Abrocitinib plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the kinase active site, thereby contributing to its high potency and selectivity.[4]

This document outlines a potential synthetic strategy for incorporating a cyclobutane moiety, starting from the readily available building block **(iodomethyl)cyclobutane**, into a JAK inhibitor scaffold similar to Abrocitinib. Detailed experimental protocols, quantitative data for a representative inhibitor, and visualizations of the relevant biological pathway and experimental workflows are provided to guide researchers in this area.

Quantitative Data: Kinase Inhibition Profile of Abrocitinib

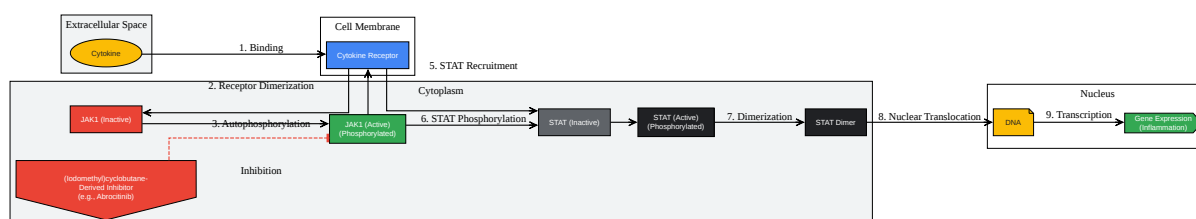
The following table summarizes the in vitro inhibitory activity of Abrocitinib against the four members of the Janus kinase family. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.

Kinase Target	IC50 (nM)
JAK1	29[5]
JAK2	803[5]
JAK3	> 10,000[5]
TYK2	1250[5]

Table 1: In vitro kinase inhibition profile of Abrocitinib (PF-04965842). Data sourced from Selleck Chemicals product page.

Signaling Pathway: The JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade downstream of many cytokine and growth factor receptors. It plays a pivotal role in immunity, inflammation, and hematopoiesis. Selective inhibition of specific JAK isoforms, such as JAK1, is a key therapeutic strategy for various autoimmune and inflammatory conditions.



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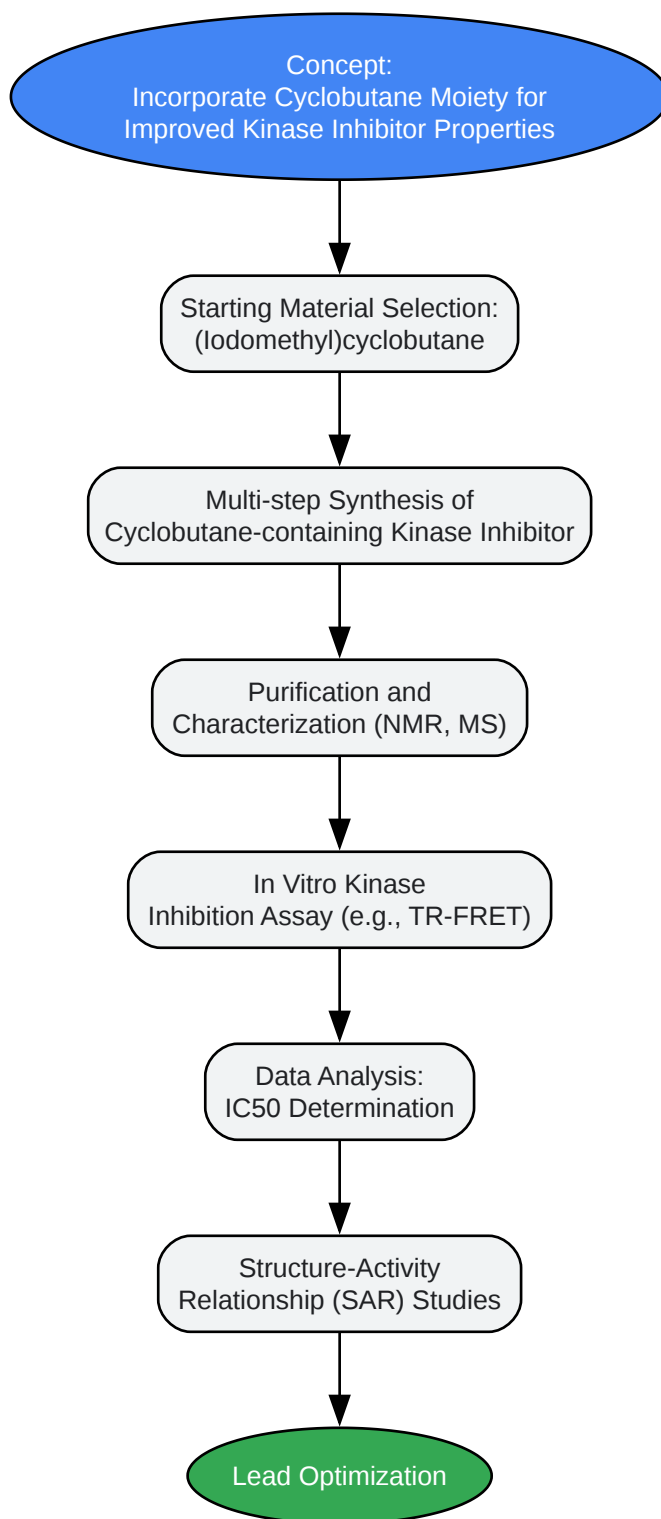
Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Protocols

This section provides a potential synthetic route starting from **(iodomethyl)cyclobutane** to a key intermediate for the synthesis of Abrocitinib, followed by the complete synthesis of Abrocitinib and a general protocol for a kinase inhibition assay.

Proposed Synthetic Workflow from (Iodomethyl)cyclobutane

The following workflow outlines a plausible synthetic sequence to convert **(iodomethyl)cyclobutane** into a suitable precursor for the synthesis of Abrocitinib.



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